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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Amino-6-
fluorobenzaldehyde (CAS No. 151585-93-2), a key aromatic building block in organic

synthesis. Due to its unique substitution pattern, featuring an electron-donating amino group

and an electron-withdrawing fluorine atom ortho to a reactive aldehyde functionality, this

compound serves as a valuable precursor in the development of pharmaceuticals and other

fine chemicals. This document outlines its physicochemical properties, spectroscopic signature,

and plausible synthetic and analytical methodologies.

Physicochemical Properties
2-Amino-6-fluorobenzaldehyde is a pale yellow solid.[1] Its core structural and physical

characteristics are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₇H₆FNO [1][2]

Molecular Weight 139.13 g/mol [2][3]

CAS Number 151585-93-2 [2][4]

Appearance Pale yellow solid [1]

Predicted Boiling Point 259.5 ± 25.0 °C at 760 mmHg [1]

Predicted Density 1.293 ± 0.06 g/cm³ [1]

Storage Conditions

Store under inert gas (Nitrogen

or Argon) at 2–8 °C, in a dark

place.

[1][2]

Spectroscopic and Structural Data
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-6-
fluorobenzaldehyde. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule.

¹H NMR Data (Predicted)

Chemical Shift (δ ppm) Multiplicity Assignment

~9.8 - 10.4 Singlet Aldehydic proton (CHO)

~7.2 - 7.6 Multiplet Aromatic proton

~6.6 - 6.9 Multiplet Aromatic protons

~4.5 - 6.0 Broad Singlet Amino protons (NH₂)

¹³C NMR Data (Predicted)
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Chemical Shift (δ ppm) Assignment

~190 - 195 Carbonyl carbon (C=O)

~160 - 165 (d) C-F

~150 - 155 C-NH₂

~130 - 140 (d) Aromatic CH

~110 - 120 (d) Aromatic CH

~105 - 115 (d) Aromatic CH

~110 - 115 Quaternary aromatic carbon

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 'd'

indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Medium
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

2850 - 2750 Medium Aldehydic C-H stretching

1700 - 1680 Strong C=O stretching (aldehyde)

1620 - 1580 Strong
N-H bending and C=C

stretching

1250 - 1150 Strong C-F stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.

m/z Value Interpretation

139 [M]⁺ (Molecular ion)

138 [M-H]⁺

111 [M-CO]⁺

110 [M-CHO]⁺

Crystallographic Data
As of the latest literature search, no public crystallographic data from single-crystal X-ray

diffraction is available for 2-Amino-6-fluorobenzaldehyde. Structural confirmation relies on

the combination of the spectroscopic methods detailed above.

Experimental Protocols
The following sections provide generalized protocols for the synthesis and analysis of 2-
Amino-6-fluorobenzaldehyde, adapted from methodologies for structurally related

compounds.

Synthesis of 2-Amino-6-fluorobenzaldehyde
A plausible synthetic route involves the oxidation of 2-amino-6-fluorotoluene.

Materials:

2-Amino-6-fluorotoluene

Manganese dioxide (MnO₂)

Dichloromethane (DCM)

Silica gel for column chromatography
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Hexane

Ethyl acetate

Procedure:

Dissolve 2-amino-6-fluorotoluene in dichloromethane in a round-bottom flask.

Add an excess of activated manganese dioxide to the solution.

Stir the mixture vigorously at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of Celite to remove the

manganese dioxide, washing with additional dichloromethane.

Combine the organic filtrates and remove the solvent under reduced pressure to yield the

crude product.

Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate

gradient as the eluent, to obtain pure 2-Amino-6-fluorobenzaldehyde.

Synthesis Workflow

2-Amino-6-fluorotoluene Oxidation
(MnO₂, DCM) Crude Product Column Chromatography 2-Amino-6-fluorobenzaldehyde

Click to download full resolution via product page

Proposed synthesis of 2-Amino-6-fluorobenzaldehyde.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR):
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Amino-6-fluorobenzaldehyde
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR

tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence should be used.

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an

internal reference.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation (ATR): Clean the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place

a small amount of the solid sample directly onto the crystal and apply pressure.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary

column (e.g., a nonpolar DB-5 type). Use a temperature program that starts at a low

temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure

separation of the analyte from any impurities.

MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a mass

range of m/z 40-400.
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Analysis: Identify the peak corresponding to 2-Amino-6-fluorobenzaldehyde by its retention

time and compare the acquired mass spectrum with the expected fragmentation pattern.

Analytical Workflow

2-Amino-6-fluorobenzaldehyde
Sample

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy GC-MS

Structural Confirmation Purity Assessment

Click to download full resolution via product page

General workflow for structural characterization.

Computational Structural Analysis
In the absence of experimental crystallographic data, Density Functional Theory (DFT)

calculations can provide valuable insights into the geometric and electronic properties of 2-
Amino-6-fluorobenzaldehyde.

Methodology:

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method: B3LYP functional.

Basis Set: 6-311++G(d,p) or a similar level of theory.

Predicted Outcomes:
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Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral

angles, confirming the planarity of the aromatic ring and the orientation of the aldehyde and

amino groups. Intramolecular hydrogen bonding between the amino proton and the aldehyde

oxygen is a likely feature influencing the conformation.

Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map would

visualize the electron-rich (around the oxygen and nitrogen atoms) and electron-poor

(around the aldehydic proton and aromatic protons) regions of the molecule, which is crucial

for predicting its reactivity.

Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies (IR)

and NMR chemical shifts. These predicted spectra can be used to aid in the assignment of

experimental spectral data.

Reactivity and Applications in Drug Development
2-Amino-6-fluorobenzaldehyde is a versatile intermediate for organic synthesis. The

aldehyde group can undergo a wide range of reactions, including:

Reductive amination: To form substituted benzylamines.

Wittig reaction: To form substituted styrenes.

Condensation reactions: With active methylene compounds to form α,β-unsaturated

systems.

Oxidation: To form the corresponding 2-amino-6-fluorobenzoic acid.

The amino group can be acylated, alkylated, or used as a directing group in further aromatic

substitutions. The combination of these functional groups makes this molecule a valuable

starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in

many biologically active compounds. While there is no direct evidence of this molecule being

involved in specific signaling pathways, its derivatives are of interest in medicinal chemistry for

the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability

and binding affinity of a drug candidate.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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